Tofogliflozin

Übersicht

Beschreibung

Tofogliflozin ist ein oral verabreichter, kleinmolekularer Inhibitor des Natrium-Glucose-Cotransporters vom Typ 2 (SGLT2). Er wurde von Chugai Pharmaceutical in Zusammenarbeit mit Kowa und Sanofi zur Behandlung von Typ-2-Diabetes mellitus entwickelt. Die Verbindung wirkt, indem sie die Rückresorption von Glucose in den Nieren hemmt und so den Blutzuckerspiegel senkt .

Wissenschaftliche Forschungsanwendungen

Tofogliflozin wurde umfassend für seine Anwendungen in der Medizin, insbesondere bei der Behandlung von Typ-2-Diabetes mellitus, untersucht. Es hat gezeigt, dass es die Blutzuckerspiegel senkt, indem es die Glukose-Ausscheidung im Urin fördert. Zusätzlich wurde this compound auf seine möglichen Vorteile bei der Behandlung von metabolischem Dysfunktions-assoziierter Fettlebererkrankung (MAFLD) und der Verbesserung von Leberschäden bei Patienten mit dieser Erkrankung untersucht . Sein einzigartiger Wirkmechanismus, der eine selektive Hemmung von SGLT2 beinhaltet, macht ihn zu einem wertvollen Werkzeug in der Diabetesbehandlung .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv den Natrium-Glucose-Cotransporter vom Typ 2 (SGLT2) in den proximalen Tubuli der Nieren hemmt. Diese Hemmung reduziert die Rückresorption von Glucose, was zu einer erhöhten Glukose-Ausscheidung im Urin und zu niedrigeren Blutzuckerspiegeln führt. Die Wirkung von this compound ist unabhängig von Insulin, wodurch es für die Anwendung bei Patienten mit unterschiedlichem Grad der Insulinresistenz geeignet ist .

Wirkmechanismus

Target of Action

Tofogliflozin primarily targets the Sodium-Glucose Co-transporter 2 (SGLT2) . SGLT2 is a high-capacity, low-affinity glucose transporter located in the proximal tubules of the kidneys . It is responsible for at least 90% of glucose reabsorption in the kidney .

Mode of Action

This compound acts as an inhibitor of SGLT2 . By inhibiting SGLT2, this compound suppresses the reabsorption of filtered glucose, leading to an increase in urinary glucose excretion . This action is independent of insulin, making this compound effective at any stage of Type 2 Diabetes Mellitus (T2DM) .

Biochemical Pathways

The inhibition of SGLT2 by this compound affects the glucose reabsorption pathway in the kidneys . This leads to a decrease in blood glucose levels, as excess glucose is removed via urine . Additionally, this compound may impact oxidative stress and angiogenesis pathways, contributing to its cardiorenal protective effects .

Pharmacokinetics

This compound is absorbed rapidly and eliminated from the systemic circulation with a half-life of 5-6 hours . Its exposure increases dose-proportionally up to 320 mg . The renal clearance of this compound is 25.7 ± 5.0 ml/min , indicating the presence of net active tubular secretion in the renal elimination of this compound . Approximately 17.1 to 27.4% of the dose is excreted in urine .

Result of Action

The primary result of this compound’s action is a reduction in blood glucose levels, achieved by increasing urinary glucose excretion . This leads to improved glycemic control in patients with T2DM . Additionally, this compound has been associated with reductions in body weight and a low risk of hypoglycemia .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, renal function plays a crucial role in the drug’s action, as its mechanism involves the kidneys . Therefore, this compound may be less effective in patients with impaired renal function . Furthermore, the drug’s interaction with other antihyperglycemic agents can affect its efficacy and safety profile .

Safety and Hazards

Tofogliflozin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Biochemische Analyse

Biochemical Properties

Tofogliflozin interacts with the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption in the kidney . This interaction is crucial in the biochemical reaction that this compound induces, leading to increased urinary glucose excretion and improved hyperglycemia . It is metabolized by CYP2C18, 3A4/5, 4A11, and 4F3B .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . In particular, it has been shown to improve insulin resistance in skeletal muscle and accelerate lipolysis in adipose tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of SGLT2. By binding to this transporter, it prevents the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion . This can lead to improved glycemic control in individuals with type 2 diabetes .

Temporal Effects in Laboratory Settings

In a 48-week study, this compound was shown to improve liver injury in patients with metabolic associated fatty liver disease (MAFLD) by improving glucose metabolism and insulin resistance . Over time, this compound has been shown to reduce body weight gain and fat accumulation in diabetic and obese animal models .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . It has been demonstrated to attenuate body weight gain and fat accumulation in diabetic and obese animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose reabsorption in the kidney. It interacts with the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption . This leads to increased urinary glucose excretion and improved hyperglycemia .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with the SGLT2 protein . By binding to this transporter, it prevents the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion .

Subcellular Localization

The primary site of action for this compound is the SGLT2 protein, which is primarily located in the proximal tubules of the kidney . By inhibiting this transporter, this compound can effectively reduce glucose reabsorption and increase urinary glucose excretion .

Vorbereitungsmethoden

Tofogliflozin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von 2,4-Brombenzylalkohol mit 2-Methoxypropen zur Bildung eines Bis-Brom-Zwischenprodukts. Dieses Zwischenprodukt wird dann mit 2,3,4,6-Tetra-O-trimethylsilyl-D-Glucosesäurelacton umgesetzt, gefolgt von einer Kondensation mit 4-Ethylbenzaldehyd. Die letzten Schritte umfassen die Reduktion, den Schutz und die Entschützung, um this compound zu ergeben . Industrielle Produktionsverfahren beinhalten oft die Direktkompression von this compound mit Additiven zur Bildung von Tabletten .

Analyse Chemischer Reaktionen

Tofogliflozin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Schutzmittel und Katalysatoren. So beinhaltet der Reduktionsschritt in seiner Synthese die Verwendung von Reduktionsmitteln, um Zwischenprodukte in das Endprodukt umzuwandeln . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene kristalline Formen von this compound, wie z. B. Monohydrat und Co-Kristalle mit Natrium- oder Kaliumacetat .

Vergleich Mit ähnlichen Verbindungen

Tofogliflozin gehört zur Klasse der SGLT2-Inhibitoren, zu der auch Verbindungen wie Dapagliflozin und Canagliflozin gehören. Im Vergleich zu diesen Verbindungen weist this compound eine höhere Selektivität für SGLT2 auf, was zu potenten antidiabetischen Wirkungen mit einem reduzierten Risiko von Hypoglykämie führt . Andere ähnliche Verbindungen sind Empagliflozin und Ertugliflozin, die ebenfalls auf SGLT2 abzielen, sich aber in ihren pharmakokinetischen Profilen und Nebenwirkungsprofilen unterscheiden können .

Eigenschaften

IUPAC Name |

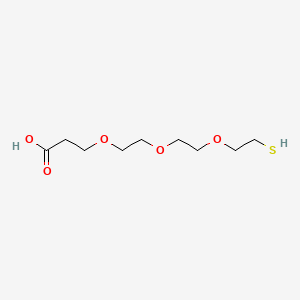

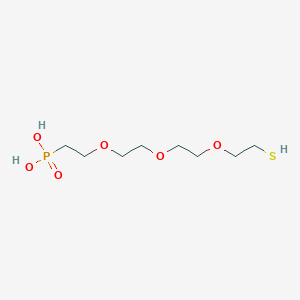

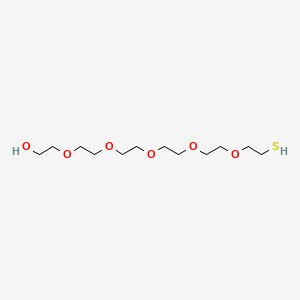

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVKUNOPTJGDOB-BDHVOXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238097 | |

| Record name | Tofogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903565-83-3 | |

| Record name | Tofogliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903565-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofogliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903565833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofogliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tofogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[2-benzofuran-1,2'-pyran]-3',4',5'-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFOGLIFLOZIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554245W62T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)